molecular formula C46H30N10Na4O13S3 B1618080 Direct Brown 31 CAS No. 2429-81-4

Direct Brown 31

Cat. No.: B1618080
CAS No.: 2429-81-4
M. Wt: 1118.9 g/mol
InChI Key: DWAUTGHCJRNULO-UHFFFAOYSA-J
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Description

Direct Brown 31: is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. This compound is commonly used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and paper. It is known for its ability to produce a rich brown color and its ease of application, making it a popular choice for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Brown 31 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The synthesis typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions often involve acidic or basic environments to facilitate the formation of the azo bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, including aromatic amines and coupling components, are mixed in reactors under controlled temperature and pH conditions. The resulting dye is then purified, dried, and formulated into a powder or liquid form for commercial use .

Chemical Reactions Analysis

Types of Reactions: Direct Brown 31 undergoes various chemical reactions, including:

    Oxidation: The azo groups in this compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction of the azo groups can lead to the formation of aromatic amines, which are often used as intermediates in further chemical synthesis.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Direct Brown 31 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Direct Brown 31 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules form strong interactions with the fibers, leading to the formation of stable complexes. The azo groups in the dye play a crucial role in the color formation and stability of the dye-substrate complex. The pathways involved include the formation of hydrogen bonds, van der Waals forces, and ionic interactions .

Comparison with Similar Compounds

  • Direct Brown 1
  • Direct Blue 151
  • Direct Red 31
  • Direct Black 38

Comparison: Direct Brown 31 is unique in its ability to produce a rich brown color with high affinity for cellulosic fibers. Compared to other similar compounds, it offers better colorfastness and stability under various dyeing conditions. Its ease of application and versatility make it a preferred choice in the textile industry .

Properties

IUPAC Name

tetrasodium;5-[[4-[4-[[2,6-diamino-3-[[8-hydroxy-3,6-disulfonato-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]-5-methylphenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H34N10O13S3.4Na/c1-23-18-36(42(48)44(41(23)47)56-50-28-12-8-25(9-13-28)24-6-10-27(11-7-24)49-51-29-14-16-37(57)33(21-29)46(59)60)54-53-35-22-32-26(19-39(35)71(64,65)66)20-40(72(67,68)69)43(45(32)58)55-52-34-15-17-38(70(61,62)63)31-5-3-2-4-30(31)34;;;;/h2-22,57-58H,47-48H2,1H3,(H,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAUTGHCJRNULO-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])N)N=NC5=C(C=C6C=C(C(=C(C6=C5)O)N=NC7=CC=C(C8=CC=CC=C87)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H30N10Na4O13S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2036823
Record name C.I. Direct Brown 31, tetrasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2036823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1118.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2429-81-4
Record name C.I.35660
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-[2-[4'-[2-[2,6-diamino-3-[2-[8-hydroxy-3,6-disulfo-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-2-naphthalenyl]diazenyl]-5-methylphenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Brown 31, tetrasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2036823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium 5-[[4'-[[2,6-diamino-3-[[8-hydroxy-3,6-disulphonato-7-[(4-sulphonato-1-naphthyl)azo]-2-naphthyl]azo]-5-tolyl]azo][1,1'-biphenyl]-4-yl]azo]salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT BROWN 31
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1UGX66R5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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